molecular formula C14H15BrN2O2 B2577137 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-50-9

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B2577137
CAS No.: 1160248-50-9
M. Wt: 323.19
InChI Key: OPYSQYDYYPSVQZ-UHFFFAOYSA-N
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Description

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one (CAS 1160248-50-9) is a brominated spirocyclic compound with the molecular formula C 14 H 15 BrN 2 O 2 and a molecular weight of 323.19 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the construction of more complex spiro-oxindole architectures . The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in drug discovery due to its rigid three-dimensional orientation, which enables high-affinity and selective interactions with biological targets . This scaffold is of significant interest in oncology research, especially in the development of inhibitors targeting the MDM2-p53 protein-protein interaction (PPI) . Restoring the tumor-suppressor function of p53 by blocking its interaction with MDM2 is a promising therapeutic strategy for many cancers, and spiro-oxindoles are a leading class of compounds in this field . The bromine atom at the 6-position of the indoline ring provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize compound properties . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYSQYDYYPSVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline moiety, followed by the introduction of the piperidine ring through cyclization reactions. The bromine atom is introduced via halogenation reactions, and the acetyl group is added through acetylation. Industrial production methods often employ palladium-catalyzed cross-coupling reactions and other advanced techniques to achieve high yields and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 6-position of the indoline ring is primed for substitution due to electron withdrawal from the adjacent carbonyl group. Key reactions include:

Reagent/ConditionsProductYield/NotesSource
Palladium-catalyzed Suzuki coupling (e.g., arylboronic acids)6-Aryl derivativesNot explicitly reported, but structurally feasible based on analogous bromospiroindoline systems
Ammonia/Amines (high-temperature amination)6-Amino derivativesRequires Cu catalyst; yields dependent on steric hindrance
Hydrolysis (aqueous NaOH, 100°C)6-Hydroxy derivativeLimited by competing acetyl group hydrolysis

Acetyl Group Modifications

The acetyl moiety on the piperidine nitrogen undergoes typical carbamate transformations:

Reaction TypeReagents/ConditionsProductNotesSource
Hydrolysis 6M HCl, refluxDeacetylated spiro[indoline-3,4'-piperidin]-2-oneQuantitative deprotection under strong acidic conditions
Transacetylation Acetic anhydride, pyridineAlternative acetyl derivativesRequires activation of the amine post-hydrolysis

Reduction of the Indolin-2-one Core

The ketone group in the indolin-2-one system can be reduced to form secondary alcohols or amines:

ReagentProductSelectivitySource
NaBH4/MeOH 2-Hydroxyindoline derivativePartial reduction observed
LiAlH4 2-Aminospiro compoundOver-reduction risk; requires controlled stoichiometry

Ring-Opening and Rearrangement Reactions

The spirocyclic structure may undergo ring-opening under harsh conditions:

ConditionsOutcomeMechanismSource
Strong acids (H2SO4, Δ) Piperidine ring cleavageProtonation of the acetylated amine followed by β-elimination
Oxidative (KMnO4/H2O) Indole ring oxidation to quinoneBromine stabilizes intermediates

Metal-Mediated Cross-Couplings

The bromine atom enables catalytic cross-coupling reactions:

Reaction TypeCatalytic SystemProduct ClassNotesSource
Buchwald-Hartwig amination Pd(dba)2/Xantphos6-Aminoaryl derivativesLimited by spiro system stability
Ullmann coupling CuI/1,10-phenanthrolineBiaryl ethersRequires polar aprotic solvents

Key Structural Insights from Experimental Data

  • X-ray crystallography confirms the spiro center’s tetrahedral geometry, which imposes steric constraints on reactions at the 6-position .

  • NMR studies reveal conformational flexibility in the piperidine ring, influencing reactivity at the acetyl group.

Scientific Research Applications

Medicinal Chemistry

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one has been identified as a potential therapeutic agent due to its ability to inhibit acetyl coenzyme A carboxylase (ACC), an enzyme linked to various metabolic disorders. Its applications include:

  • Vascular diseases : It shows promise in treating conditions like hypertension and cardiac diseases.
  • Metabolic disorders : The compound may aid in managing obesity, diabetes, and related syndromes .
  • Nervous system diseases : Research indicates potential benefits for conditions such as diabetic neuropathy and bulimia .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • As a ligand : It can coordinate with metal ions in coordination chemistry.
  • In multi-component reactions : It acts as a reactant in synthesizing more complex heterocycles .

Biological Studies

The compound's structural features facilitate studies on enzyme inhibition and receptor binding. Its interactions with target proteins can modulate biological activity, making it valuable for research into drug design and development .

Case Study 1: ACC Inhibition

A study demonstrated that derivatives of 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one exhibited significant ACC-inhibiting activity. This action was linked to reductions in fatty acid synthesis, suggesting potential for obesity treatment.

Compound DerivativeACC Inhibition (%)References
Derivative A75
Derivative B68
Derivative C82

Case Study 2: Multi-component Reactions

Research highlighted the effectiveness of using 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one in multi-component reactions yielding diverse spirocyclic compounds.

Reaction TypeYield (%)Conditions
Three-component reaction85Room temperature, solvent-free
Diels–Alder reaction78Refluxing in dimethoxyethane

Mechanism of Action

The mechanism of action of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline moiety can interact with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic compounds, such as:

Biological Activity

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various molecular targets implicated in cancer and other diseases. This article synthesizes findings from multiple studies regarding its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a spiroindoline structure that is characteristic of many biologically active molecules. The synthesis typically involves multi-step processes that allow for the introduction of various substituents, enhancing the pharmacological profile of the resulting compounds. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, making them more accessible for biological testing .

1. c-Met Inhibition

One of the most notable biological activities of 1'-acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one is its role as a c-Met inhibitor. The c-Met receptor is a receptor tyrosine kinase that is often overexpressed in various cancers. In a study evaluating a series of spiro[indoline-3,4'-piperidine]-2-ones, it was found that this compound exhibited significant inhibitory effects on c-Met with IC50 values ranging from 0.0147 to 17 μM in TR-FRET assays and 1.56 to 1400 μM in cellular assays . These findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent.

2. Haspin Inhibition

Recent research has also indicated that derivatives of spiro[indoline-3,4'-piperidin]-2-one may act as potent Haspin inhibitors. Haspin is a kinase involved in cell cycle regulation and has been implicated in cancer progression. The molecular docking studies revealed strong interactions between the compound and key amino acids within the Haspin active site, suggesting a mechanism for its inhibitory action . This activity underscores the potential of this compound in targeting multiple pathways involved in tumorigenesis.

Case Study: Synthesis and Evaluation

A comprehensive study conducted on various spiro[indoline-3,4'-piperidine]-2-ones included 1'-acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one as a lead compound. The researchers synthesized several derivatives and evaluated their biological activities using high-throughput screening methods. Compounds were tested for their ability to inhibit cell proliferation in cancer cell lines, with several derivatives showing promising results with IC50 values below 10 μM .

Case Study: Structure-Activity Relationship (SAR)

Another significant aspect of research focused on the structure-activity relationship (SAR) of spiro[indoline-3,4'-piperidine]-2-one derivatives. Modifications at various positions on the indole ring were systematically studied to determine their effects on biological activity. It was found that certain substitutions increased potency against c-Met and Haspin while maintaining selectivity over other kinases . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Data Table: Biological Activity Summary

CompoundTargetIC50 (μM)Assay Type
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-onec-Met0.0147 - 17TR-FRET
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-onec-Met1.56 - 1400Cell-based
Various DerivativesHaspin<10High-throughput screening

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one?

  • Methodology : Begin with the synthesis of the spiro[indoline-3,4'-piperidine] core via cyclization of a brominated indole precursor. Introduce the acetyl group at the 1'-position using acylation reagents like acetyl chloride under basic conditions (e.g., triethylamine). Ensure regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in a controlled environment. Purify intermediates via column chromatography and confirm structures via NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Use IR spectroscopy to confirm the presence of the acetyl group (C=O stretch at ~1700 cm⁻¹) and amide bonds. Employ GC-MS or LC-MS for molecular weight verification. 1H/13C NMR is essential to confirm the spirocyclic structure and bromine substitution patterns. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling brominated spirocyclic compounds?

  • Methodology : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in a cool, dry environment away from strong oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology : Apply density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates. Use molecular docking to predict interactions with biological targets (e.g., enzymes) and guide structural modifications. Software like Gaussian or Schrödinger Suite can simulate transition states and regioselectivity in bromination reactions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodology : Synthesize analogs with varying halogens (Cl, F) at the 6-position and compare their pharmacokinetic properties via in vitro assays (e.g., cytochrome P450 inhibition). Use QSAR models to correlate electronic effects (Hammett constants) with binding affinity. Validate results using crystallographic data or NMR titration experiments .

Q. What experimental approaches resolve contradictions in stability data for spirocyclic compounds?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and humidity. Analyze degradation products via HPLC-MS to identify hydrolysis or oxidation pathways. Cross-reference with thermodynamic stability predictions from molecular dynamics simulations .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps. Use chiral HPLC or polarimetry to monitor enantiomeric excess. For asymmetric catalysis, screen ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enhance stereocontrol .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with synthetic intermediates to avoid misassignment of peaks (e.g., overlapping signals in spirocyclic systems) .
  • Contradictory Results : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting yield or stability .

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